molecular formula C12H6Cl2N2O3 B11611856 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

Cat. No.: B11611856
M. Wt: 297.09 g/mol
InChI Key: UMVINYWSGKJPKL-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione is a complex organic compound that features a unique combination of chlorine, oxazole, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate steps such as halogenation and nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to form less oxidized products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione: shares structural similarities with other isoindole derivatives and oxazole-containing compounds.

    Isoindole-1,3-dione derivatives: These compounds have similar core structures but may differ in their substituents, leading to variations in their chemical and biological properties.

    Oxazole derivatives: Compounds containing the oxazole ring exhibit diverse chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H6Cl2N2O3

Molecular Weight

297.09 g/mol

IUPAC Name

5,6-dichloro-2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C12H6Cl2N2O3/c1-5-2-10(15-19-5)16-11(17)6-3-8(13)9(14)4-7(6)12(16)18/h2-4H,1H3

InChI Key

UMVINYWSGKJPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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